BenchChemオンラインストアへようこそ!

rac threo-Dihydro Bupropion Maleate

Pharmacokinetics Metabolite profiling Accumulation risk

rac threo-Dihydro Bupropion Maleate (CAS 92264-82-9 as free base; maleate salt molecular formula C₁₇H₂₄ClNO₅, MW 357.83) is the maleate salt of the racemic threo-amino-alcohol isomer of the bupropion metabolite threohydrobupropion. It is one of three pharmacologically active metabolites of the atypical antidepressant and smoking-cessation agent bupropion, formed via stereospecific carbonyl reduction by 11β-hydroxysteroid dehydrogenase 1 and other carbonyl reductases—a pathway entirely independent of cytochrome P450 enzymes.

Molecular Formula C₁₇H₂₄ClNO₅
Molecular Weight 357.83
Cat. No. B1162698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac threo-Dihydro Bupropion Maleate
Synonyms2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Maleate
Molecular FormulaC₁₇H₂₄ClNO₅
Molecular Weight357.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac threo-Dihydro Bupropion Maleate: A Stereochemically Defined Bupropion Metabolite Reference Standard for Pharmacokinetic and DDI Research


rac threo-Dihydro Bupropion Maleate (CAS 92264-82-9 as free base; maleate salt molecular formula C₁₇H₂₄ClNO₅, MW 357.83) is the maleate salt of the racemic threo-amino-alcohol isomer of the bupropion metabolite threohydrobupropion. It is one of three pharmacologically active metabolites of the atypical antidepressant and smoking-cessation agent bupropion, formed via stereospecific carbonyl reduction by 11β-hydroxysteroid dehydrogenase 1 and other carbonyl reductases—a pathway entirely independent of cytochrome P450 enzymes [1]. As a racemic (1R,2R)/(1S,2S) mixture, this compound serves as an essential analytical reference standard for enantioselective chromatographic assays and is widely employed in pharmacokinetic, drug-drug interaction (DDI), and metabolite profiling studies [2].

Why rac threo-Dihydro Bupropion Maleate Cannot Be Substituted by Bupropion or Other Metabolites in Research and Analytical Workflows


rac threo-Dihydro Bupropion Maleate occupies a unique analytical and pharmacological space that cannot be filled by bupropion, hydroxybupropion, or erythro-dihydrobupropion. First, the threo and erythro diastereomers exhibit markedly different elimination half-lives (37 vs. 33 h), CYP2D6 inhibitory potencies (Ki 5.4 vs. 1.7 μM), and systemic exposures [1][2]. Second, within the threo pair itself, the (1R,2R)- and (1S,2S)-enantiomers display an approximately 4-fold difference in AUC and a reciprocal Cmax ratio of ~0.5, meaning a non-stereochemically defined ‘threo' mixture yields irreproducible pharmacokinetic data across laboratories [3]. Third, the maleate salt confers distinct physicochemical properties—melting point 104–106 °C, moderate DMSO/methanol solubility, and hygroscopicity under inert atmosphere storage at −20 °C—that differ from the hydrochloride salt (MW 241.76 as free base vs. 357.83 as maleate), directly impacting formulation feasibility and bioanalytical method development . Substituting any other bupropion-related compound changes the stereochemical composition, salt-form solubility, and metabolic pathway relevance, rendering cross-study comparisons invalid.

rac threo-Dihydro Bupropion Maleate: Head-to-Head Quantitative Differentiation Evidence Versus Closest Analogs


Elimination Half-Life: Threohydrobupropion Exhibits the Longest Terminal t₁/₂ Among All Bupropion Metabolites, Driving Steady-State Accumulation

At steady-state following chronic bupropion dosing, the elimination half-life of threohydrobupropion is 37 (±13) hours, compared with 33 (±10) hours for erythrohydrobupropion, 20 (±5) hours for hydroxybupropion, and 21 (±9) hours for bupropion itself [1]. The 37-hour half-life of the threo metabolite is approximately 1.8-fold longer than that of the parent drug bupropion and 1.9-fold longer than hydroxybupropion, predicting greater accumulation upon multiple dosing. The steady-state AUC of threohydrobupropion is approximately 7 times that of bupropion [1]. This extended residence time is mechanistically relevant because threohydrobupropion is eliminated renally after further hepatic metabolism; its accumulation is exacerbated 2.8-fold in end-stage renal failure [1].

Pharmacokinetics Metabolite profiling Accumulation risk

CYP2D6 Inhibition Potency: Threohydrobupropion Ki Positions It as an Intermediate-Strength Inhibitor, Distinct from Both Erythrohydrobupropion and Hydroxybupropion

In human liver microsomes using the CYP2D6 probe substrate bufuralol, threohydrobupropion inhibited CYP2D6-mediated 1′-hydroxylation with a Ki of 5.4 μM. This places it as 3.2-fold less potent than erythrohydrobupropion (Ki = 1.7 μM), but 2.4-fold more potent than hydroxybupropion (Ki = 13 μM) and 3.9-fold more potent than bupropion (Ki = 21 μM) [1]. A separate study employing dextromethorphan O-demethylation confirmed that THBUP demonstrated over 2-fold greater CYP2D6 inhibitory potency than OHBUP and BUP, and that RR-THBUP had a 2.1-fold lower Ki than SS-THBUP, indicating enantioselective inhibition within the racemic pair [2]. The rank order of CYP2D6 inhibitory potency is consistently erythrohydrobupropion > threohydrobupropion > hydroxybupropion > bupropion across multiple independent studies [1][2].

Drug-drug interaction CYP2D6 In vitro metabolism

In Vivo Antidepressant Potency: Threohydrobupropion Is 5-Fold Less Potent Than Bupropion in Standard Mouse Screening, Defining Its Pharmacodynamic Contribution

In a standardized mouse antidepressant screening test, threohydrobupropion and erythrohydrobupropion are both 5-fold less potent than the parent drug bupropion, while hydroxybupropion is only one-half as potent as bupropion [1]. This pharmacodynamic ranking (hydroxybupropion > bupropion > threohydrobupropion ≈ erythrohydrobupropion) is inverted relative to the pharmacokinetic exposure ranking, where threohydrobupropion achieves the longest half-life and a steady-state AUC 7-fold higher than bupropion. The FDA labeling explicitly states that this potency differential may be of clinical importance because plasma concentrations of the metabolites are as high or higher than those of bupropion [1].

Antidepressant activity In vivo pharmacology Metabolite potency

Enantioselective Systemic Exposure: (1R,2R)- and (1S,2S)-Threohydrobupropion Exhibit a 4-Fold AUC Ratio and a Reciprocal Cmax Ratio of 0.5, Requiring Racemic Standard for Accurate Bioanalysis

Following a single 100 mg oral dose of racemic bupropion in 15 healthy volunteers, the area under the plasma concentration-time curve ratio for (1R,2R)-/(1S,2S)-threohydrobupropion was approximately 4 [i.e., the (1R,2R)-enantiomer AUC exceeds the (1S,2S)-enantiomer AUC by ~4-fold], while the Cmax ratio was approximately 0.5 [i.e., (1R,2R)-Cmax is about half that of (1S,2S)] [1][2]. This pattern is unique among bupropion metabolites: hydroxybupropion shows a much larger enantiomeric AUC ratio of ~65, while erythrohydrobupropion shows an AUC ratio of ~6 and bupropion itself an R-/S- AUC ratio of ~6 [1]. The reciprocal AUC/Cmax relationship for threohydrobupropion indicates that while the (1S,2S)-enantiomer achieves higher peak concentrations, the (1R,2R)-enantiomer has greater overall systemic exposure due to slower clearance, a phenomenon attributed to higher presystemic metabolism of S-bupropion by carbonyl reductases [1]. The Masters et al. thesis further demonstrated that threo-dihydrobupropion A and B enantiomers showed the most significant difference between racemic and enantiomer profiles, with threo-dihydrobupropion A exhibiting significantly (p<0.05) higher Cmax despite lower AUC [2].

Enantioselective pharmacokinetics Chiral bioanalysis Stereoselective metabolism

Plasma Protein Binding: Threohydrobupropion Binds at Approximately Half the Level of Bupropion, Increasing Free Fraction and Pharmacodynamic Relevance

In vitro equilibrium dialysis studies show that bupropion is 84% bound to human plasma proteins at concentrations up to 200 mcg/mL. Hydroxybupropion exhibits similar protein binding to bupropion, whereas the extent of protein binding of threohydrobupropion is approximately half that of bupropion, i.e., ~42% [1]. This lower protein binding means that for a given total plasma concentration, the pharmacologically active free (unbound) fraction of threohydrobupropion is approximately 3.6-fold higher than that of bupropion (58% free vs. 16% free). This property, combined with the long elimination half-life and high steady-state AUC, makes threohydrobupropion a disproportionate contributor to the free-drug pharmacodynamic pool during chronic bupropion therapy [1].

Protein binding Free drug concentration Pharmacokinetic modeling

Maleate Salt Physicochemical Identity: Distinct Molecular Formula, Melting Point, and Solubility Profile Differentiate the Maleate Salt from the Hydrochloride Salt and Free Base

rac threo-Dihydro Bupropion Maleate (C₁₇H₂₄ClNO₅, MW 357.83) is a white solid with a melting point of 104–106 °C and limited solubility in DMSO and methanol . In contrast, the hydrochloride salt (C₁₃H₂₀ClNO·HCl, MW 241.76 as free base / 278.22 as HCl salt) and the free base (MW 241.76) exhibit different molecular weights and solubility characteristics . The maleate counterion adds 116.07 g/mol to the molecular weight and alters the solid-state properties: the maleate salt is hygroscopic and requires storage at −20 °C under inert atmosphere . While the maleate salt is reported to enhance solubility and stability relative to the free base (a property exploited in pharmaceutical development for improved pharmacokinetic profiles), the hydrochloride salt is more commonly used as the clinical bupropion form . Selection of the correct salt form is critical for analytical method validation where molecular weight affects molarity calculations and for dissolution testing where salt-form-dependent solubility governs release kinetics.

Salt-form selection Preformulation Reference standards

High-Value Research and Industrial Application Scenarios for rac threo-Dihydro Bupropion Maleate


Enantioselective Pharmacokinetic Studies in Healthy Volunteers and Special Populations

rac threo-Dihydro Bupropion Maleate serves as the essential racemic reference standard for chiral LC-MS/MS methods that quantify (1R,2R)- and (1S,2S)-threohydrobupropion in human plasma. As demonstrated by Masters et al. [1], the LOQ for threohydrobupropion enantiomers achievable with this standard is 0.15 ng/mL using a 50 μL plasma sample. The compound is critical for studies in renal impairment populations, where threohydrobupropion AUC increases 2.8-fold, and for pharmacogenetic studies assessing carbonyl reductase polymorphisms [2]. Without the correct racemic maleate reference material, enantiomer-specific calibration cannot be validated, and pharmacokinetic parameters (AUC, Cmax, t₁/₂) reported for individual enantiomers would not be comparable across laboratories.

CYP2D6-Mediated Drug-Drug Interaction Risk Assessment

The threohydrobupropion metabolite is now recognized as a clinically significant contributor to bupropion-mediated CYP2D6 inhibition, with a Ki value of 5.4 μM that positions it between erythrohydrobupropion (Ki 1.7 μM) and hydroxybupropion (Ki 13 μM) [1]. Rac threo-Dihydro Bupropion Maleate is required to construct accurate in vitro-to-in vivo extrapolation (IVIVE) models and physiologically-based pharmacokinetic (PBPK) models that incorporate the inhibitory contribution of each metabolite. The 2025 study by Tanaudommongkon et al. demonstrated that THBUP contributes >2-fold greater CYP2D6 inhibition than OHBUP or BUP, and that enantiomer-specific inhibition (RR-THBUP 2.1-fold lower Ki than SS-THBUP) necessitates the racemic standard for proper risk assessment [2].

Reference Standard for Regulated Bioanalytical Method Validation (GLP/GCP)

In support of abbreviated new drug applications (ANDAs) and clinical trial bioanalysis, rac threo-Dihydro Bupropion Maleate is employed as a certified reference standard for method development, validation (AMV), and quality control (QC) applications [1]. The maleate salt form with its defined melting point (104–106 °C) provides a verifiable identity check via differential scanning calorimetry or melting point apparatus, and the known molecular weight (357.83 g/mol) enables gravimetric preparation of primary stock solutions with defined molarity. The hygroscopic nature of the compound mandates documented storage at −20 °C under inert atmosphere, establishing clear standard operating procedures for laboratory handling [1].

Metabolic Pathway Profiling and Carbonyl Reductase Phenotyping

Unlike hydroxybupropion, which is formed exclusively via CYP2B6-mediated hydroxylation, threohydrobupropion is formed via stereospecific reduction of the bupropion carbonyl group by 11β-hydroxysteroid dehydrogenase 1 and other carbonyl reductases—a pathway entirely independent of cytochrome P450 enzymes [1]. This metabolic independence means that threohydrobupropion formation is not subject to CYP2B6 genetic polymorphisms or CYP2B6-mediated DDIs that affect hydroxybupropion levels. rac threo-Dihydro Bupropion Maleate therefore enables researchers to selectively probe carbonyl reductase activity in human liver and intestinal subcellular fractions without confounding from CYP2B6 variability [2], making it a critical tool for phenotyping studies that differentiate oxidative versus reductive metabolic clearance pathways.

Quote Request

Request a Quote for rac threo-Dihydro Bupropion Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.